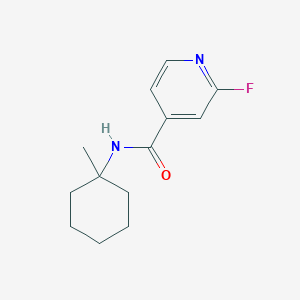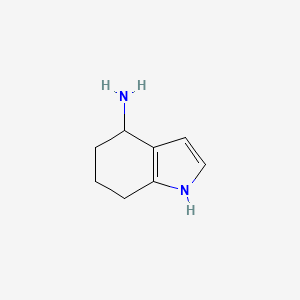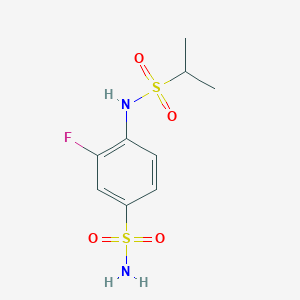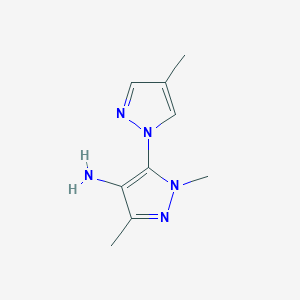
3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯
描述
“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is also known by its chemical name "Benzoic acid, 3-amino-4-(1H-pyrazol-1-yl)-, methyl ester" .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” were not found, related compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” consists of a benzoate group attached to a pyrazole ring, which is further substituted with an amino group .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” has a predicted boiling point of 391.3±27.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 1.19±0.10 .科学研究应用
当然!以下是关于3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯在科学研究中的应用的全面分析,重点关注六个独特的领域:
抗利什曼病和抗疟疾药
3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯在抗利什曼病和抗疟疾药的开发中显示出希望。包括该化合物在内的吡唑衍生物已被评估其抑制利什曼原虫和疟原虫生长的能力。 这些化合物已显示出显著的活性,使其成为治疗被忽视的热带病的潜在候选药物 .
抗癌研究
含有吡唑的化合物因其抗癌特性而被广泛研究。3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯可用作合成具有潜在抗癌活性的新衍生物的支架。 这些衍生物在各种癌细胞系中进行测试,以评估其细胞毒性作用和作用机制,例如诱导细胞凋亡或抑制细胞增殖 .
抗氧化活性
研究表明,吡唑衍生物具有抗氧化特性。3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯可以被修饰以增强其自由基清除活性。 这些化合物使用 DPPH 等分析方法进行评估,以确定它们在中和自由基方面的有效性,这对于预防氧化应激相关疾病至关重要 .
抗菌剂
3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯及其衍生物正在被探索其抗菌特性。这些化合物在各种细菌和真菌菌株中进行测试,以评估它们作为新型抗菌剂的潜力。 目标是开发能够克服耐药机制并为感染提供有效治疗的化合物 .
药物中间体
该化合物在各种药物的合成中用作重要的中间体。其独特的结构允许创建具有潜在治疗应用的多种化学实体。 研究人员利用它来开发具有改进的疗效和安全性特征的新药 .
农用化学品应用
在农用化学品的领域,3-氨基-4-(1H-吡唑-1-基)苯甲酸甲酯正在被研究其在开发新型杀虫剂和除草剂中的潜在用途。 其衍生物被测试其保护作物免受病虫害的能力,有助于可持续农业实践 .
作用机制
Target of Action
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .
Mode of Action
It is known that pyrazole derivatives, which include methyl 3-amino-4-(1h-pyrazol-1-yl)benzoate, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate may interact with its targets through electrophilic attack.
Biochemical Pathways
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially interact with multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially be influenced by environmental factors.
生化分析
Biochemical Properties
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.
Cellular Effects
The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.
Transport and Distribution
The transport and distribution of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
methyl 3-amino-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLBZCZDBBOVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



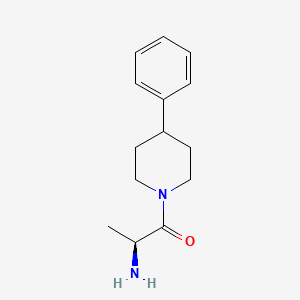
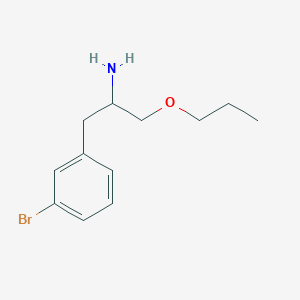

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)


